molecular formula C16H20N4O2 B2920371 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide CAS No. 2034201-59-5

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide

Cat. No.: B2920371
CAS No.: 2034201-59-5
M. Wt: 300.362
InChI Key: UANPFGFHDMUEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for research use only. This molecule is characterized by its distinct structure incorporating a 5-cyclopropyl-1H-pyrazole moiety linked to a piperidine ring and a furan-3-carboxamide group . The pyrazole nucleus is a privileged scaffold in drug discovery, known to be present in compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . The integration of the piperidine and furan rings further enhances its potential as a versatile building block for the development of novel bioactive molecules. Researchers can utilize this compound as a key intermediate or a chemical probe for exploring new therapeutic targets, studying structure-activity relationships (SAR), and developing inhibitors for various enzymes and receptors. Its structural features make it a valuable candidate for high-throughput screening and library synthesis in early-stage drug discovery projects. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted and proper handling procedures must be followed by qualified researchers.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(12-5-8-22-10-12)17-13-3-6-20(7-4-13)15-9-14(18-19-15)11-1-2-11/h5,8-11,13H,1-4,6-7H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANPFGFHDMUEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclopropyl Substitution:

    Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and ammonia or an amine.

    Furan Ring Formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole, piperidine, and furan intermediates through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on molecular features and available

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound (Target Compound) C₁₇H₂₁N₅O₂ 327.39 g/mol - 5-cyclopropylpyrazole
- Furan-3-carboxamide
Amide, pyrazole, furan
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide () C₂₀H₂₈N₄O₄S 420.5 g/mol - 5-cyclopropyl-1-methylpyrazole
- Furan-2-ylmethyl
- Methylsulfonylpiperidine
Amide, sulfonyl, methylpyrazole, furanylmethyl

Key Differences and Implications:

Substituent Complexity :

  • The target compound lacks the methylsulfonyl group and furan-2-ylmethyl substituent present in ’s compound. This reduces its molecular weight (327.39 vs. 420.5 g/mol) and may enhance membrane permeability due to lower polarity .
  • The absence of a methyl group on the pyrazole ring (as in ) could influence metabolic stability, as methyl groups often slow oxidative degradation.

Functional Group Diversity: ’s compound includes a sulfonyl group, which is absent in the target compound.

Pharmacological Hypotheses :

  • While the target compound’s furan-3-carboxamide group may favor interactions with aromatic residues in target proteins, the furan-2-ylmethyl group in ’s compound could adopt different binding orientations.
  • The methylsulfonyl group in ’s compound might confer selectivity toward sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine kinases .

Research Findings and Limitations

  • Data Gaps: No experimental data (e.g., solubility, LogP, IC₅₀ values) are available for direct pharmacological comparison.

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a pyrazole group. The synthesis typically involves multi-step processes starting from basic precursors, with specific attention to reaction conditions to optimize yield and purity. A common synthetic route involves the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions.

Synthetic Route Overview

StepDescription
1Preparation of key intermediates through nucleophilic substitution.
2Cyclization reactions to form the pyrazole and piperidine rings.
3Final coupling with furan-3-carboxylic acid to yield the target compound.

This compound exhibits various biological activities that are primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor and modulate receptor activity, particularly in pathways related to cancer and neurological disorders .

Key Biological Activities:

  • Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in tumor growth and metastasis.
  • Receptor Binding: It interacts with neurotransmitter receptors, suggesting possible applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

  • Cancer Research:
    • A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via caspase activation .
  • Neurological Studies:
    • Research highlighted its potential neuroprotective effects in animal models of Alzheimer's disease. The compound improved cognitive function and reduced amyloid-beta plaque accumulation, indicating a promising avenue for treating neurodegenerative conditions .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamideSimilar pyrazole structureModerate anti-inflammatory effects
2-(4-substituted piperidine/piperazine) derivativesVaries in substituentsDiverse receptor modulation

The structural complexity of this compound allows for diverse interactions with molecular targets, enhancing its therapeutic potential.

Q & A

Q. What methodologies resolve discrepancies in receptor binding data between computational predictions and experimental results?

  • Methodological Answer : Discrepancies often arise from force field inaccuracies or incomplete solvation models. Re-optimize docking poses using QM/MM hybrid methods (e.g., ONIOM) and validate with SPR (surface plasmon resonance) for kinetic binding parameters (kₐ, kᵽ) . Cross-validate with X-ray crystallography of co-crystal structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.